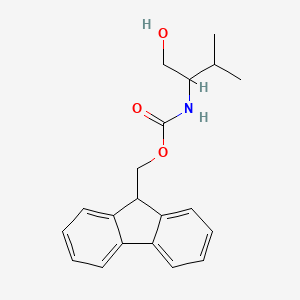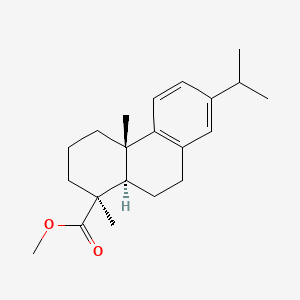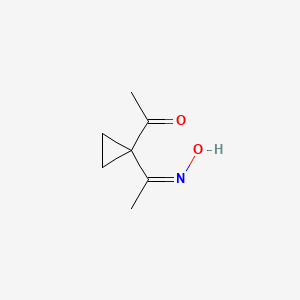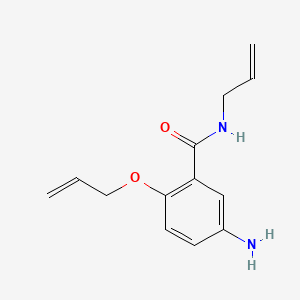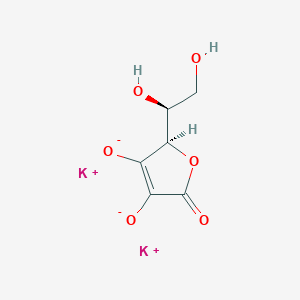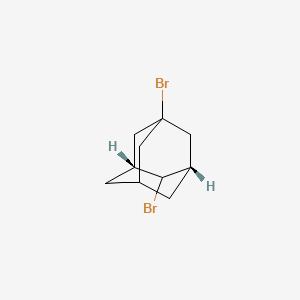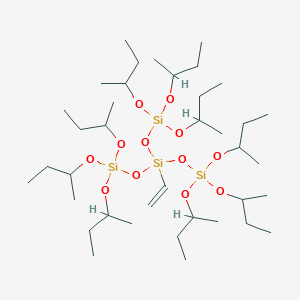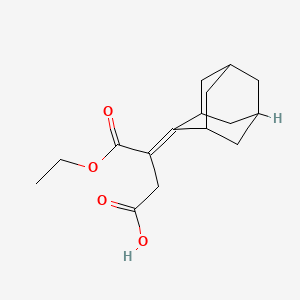
Monoethyl 2-adamantylidenesuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoethyl 2-adamantylidenesuccinate is a chemical compound with the molecular formula C16H22O4. It contains a unique adamantane structure, which is a diamondoid hydrocarbon, making it an interesting subject for various chemical studies. The compound is known for its stability and distinctive chemical properties, which make it useful in a variety of applications.
Vorbereitungsmethoden
The synthesis of Monoethyl 2-adamantylidenesuccinate involves several steps. One common method includes the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as VO(acac)2. This reaction produces ethyl 2-adamantylidenecyanoacetate, which can then be further processed to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Monoethyl 2-adamantylidenesuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The adamantane structure allows for various substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Wissenschaftliche Forschungsanwendungen
Monoethyl 2-adamantylidenesuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives, which are valuable in materials science and organic chemistry.
Biology: The compound’s stability and unique structure make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism by which Monoethyl 2-adamantylidenesuccinate exerts its effects is primarily through its interaction with specific molecular targets. The adamantane structure allows it to fit into various biological receptors, potentially inhibiting or activating certain pathways. For example, it may interact with enzymes or proteins involved in viral replication, thereby exerting antiviral effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Monoethyl 2-adamantylidenesuccinate can be compared with other similar compounds, such as:
Ethyl 2-adamantylidenecyanoacetate: Similar in structure but with a cyano group instead of a succinate ester.
1,3-Dehydroadamantane: Another adamantane derivative with different reactivity and applications.
Eigenschaften
Molekularformel |
C16H22O4 |
|---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
MHKVXLDHSXKUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
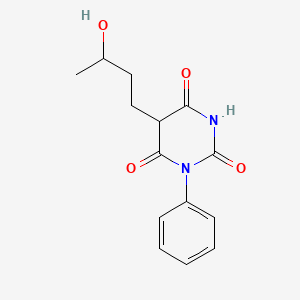
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
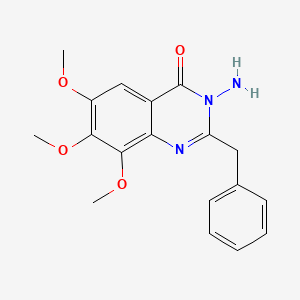
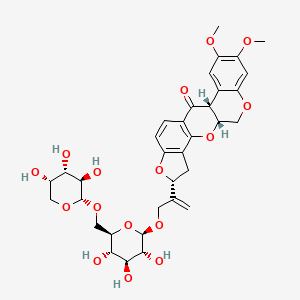
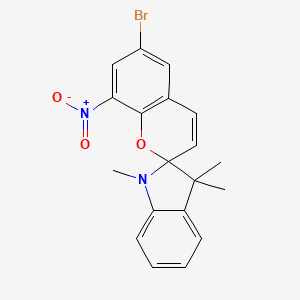
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
